molecular formula C8H15ClN2O B3034761 6,9-Diazaspiro[4.5]decan-7-one hydrochloride CAS No. 2197057-51-3

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Numéro de catalogue B3034761
Numéro CAS: 2197057-51-3
Poids moléculaire: 190.67
Clé InChI: UHGHTOXENYSWTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,9-Diazaspiro[4.5]decan-7-one Hydrochloride (6,9-DASD-7-OHCl) is a synthetic, spiro-heterocyclic compound that has been studied extensively for its various biochemical and physiological effects. 6,9-DASD-7-OHCl has been used in numerous scientific research applications and laboratory experiments, and has many advantages and limitations that must be taken into consideration when using this compound. Additionally, potential future directions for 6,9-DASD-7-OHCl research will be discussed.

Applications De Recherche Scientifique

Inhibition of RIPK1 Kinase Activity

The compound has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 (Receptor Interacting Protein Kinase 1) plays a key role in necroptosis, a form of programmed lytic cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

Anti-necroptotic Effect

A derivative of the compound, referred to as compound 41, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a type of cell death that is associated with various inflammatory diseases, and inhibiting this process can have therapeutic benefits .

Anticonvulsant Potential

Certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which are derivatives of the compound, have shown good anticonvulsant activity . In particular, compound 6g showed an ED50 of 0.0043 mmol/kg in the scPTZ screen, being about 14 and 214 fold more potent than the reference drugs, Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg), respectively .

Development of New Chemotypes of RIPK1 Inhibitors

The compound has been used in a virtual screening workflow to find new chemotypes of RIPK1 inhibitors . This process led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound .

Structural Optimization of RIPK1 Inhibitors

Further structural optimization of the compound led to the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors . Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .

Lead Compound for Further Structural Optimization

Compound 41, a derivative of the compound, could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Propriétés

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGHTOXENYSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 2
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 3
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 4
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 5
6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Reactant of Route 6
6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.